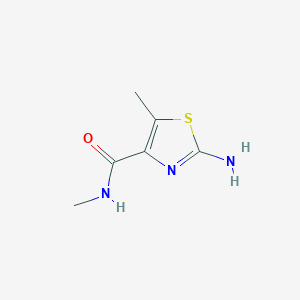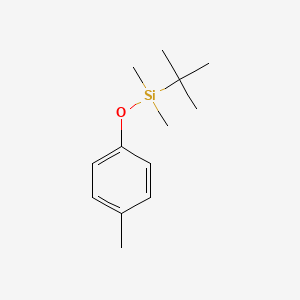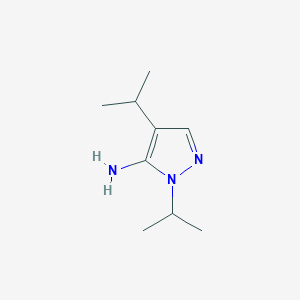
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 3-bromophenylamine with 3,3-dimethylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with the bromine atom at the 4-position.
1-(3-Chlorophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-4,4-dimethylpiperazin-2-one: Similar structure but with different substitution on the piperazine ring.
Uniqueness
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is unique due to the specific positioning of the bromine atom and the dimethyl groups on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)11(16)15(7-6-14-12)10-5-3-4-9(13)8-10/h3-5,8,14H,6-7H2,1-2H3 |
InChI 键 |
UPXZKEBPICTTEA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(CCN1)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)



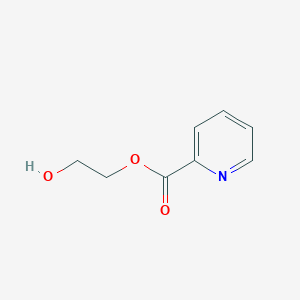



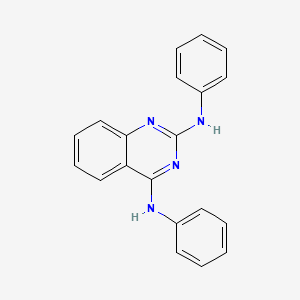
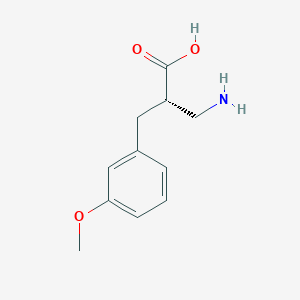
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
